molecular formula C17H18N2O4 B4572142 N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)propanamide

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B4572142
M. Wt: 314.34 g/mol
InChI Key: VAPSZZZZVHOMKT-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism in Preclinical Studies

Research has explored the pharmacokinetics and metabolism of similar compounds in rats. For example, S-1, a selective androgen receptor modulator, has been studied for its pharmacokinetic characteristics and metabolic profile, providing insights into the ideal pharmacokinetic properties of propanamides in preclinical studies (Wu et al., 2006).

Photoreactions in Different Solvents

The photoreactions of flutamide, a compound with a similar structure, have been investigated in different solvents like acetonitrile and 2-propanol. These studies help in understanding how the chemical structure of such compounds interacts with light and different environments, which is crucial for developing photosensitive drugs (Watanabe et al., 2015).

Metabolic Pathways in Human Liver Microsomes

Flutamide's metabolism, including the formation of reactive toxic metabolites, has been studied in human liver microsomes. This research is vital for understanding the metabolic pathways and potential toxicological aspects of similar compounds (Goda et al., 2006).

Photochemistry in Various Media

Investigating the photochemistry of similar compounds in various media helps in understanding their stability and reactivity under different conditions. This is crucial for applications in photodynamic therapy and the development of photosensitive drugs (Udagawa et al., 2011).

Chemoprevention in Breast Cancer

Compounds like fenretinide have been studied for their potential in chemoprevention of breast cancer. This indicates a possible application of similar compounds in preventing or reducing the risk of certain cancers (Veronesi et al., 1992).

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-4-7-14(8-5-11)23-13(3)17(20)18-15-9-6-12(2)10-16(15)19(21)22/h4-10,13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSZZZZVHOMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.